BenchChemオンラインストアへようこそ!

Hdac6-IN-8

Epigenetics Cancer Enzyme Inhibition

HDAC6-IN-8 (compound 12c) is a hydroxamic acid-based pan-HDAC inhibitor with a 4-anilinoquinazoline cap. It exhibits a unique 'broad-but-biased' inhibition profile, potently inhibiting HDAC6 (IC50 4.88–16.81 nM) alongside Class I HDACs (HDAC1, HDAC3, HDAC8) and HDAC10. Unlike selective HDAC6 inhibitors (e.g., Tubastatin A) or generic pan-inhibitors (e.g., SAHA), Hdac6-IN-8 dissects combined Class I/IIb HDAC effects on histone H3 and α-tubulin acetylation. Validated in antiproliferative assays across A375, A549, and MCF-7 cell lines. Use as a reference standard for SAR campaigns comparing cap-modified 4-anilinoquinazoline analogs.

Molecular Formula C23H17BrFN5O3
Molecular Weight 510.3 g/mol
Cat. No. B12414168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-8
Molecular FormulaC23H17BrFN5O3
Molecular Weight510.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)Br)F)C(=O)NO
InChIInChI=1S/C23H17BrFN5O3/c24-18-7-5-16(11-19(18)25)29-22-17-10-15(6-8-20(17)26-12-27-22)28-21(31)9-13-1-3-14(4-2-13)23(32)30-33/h1-8,10-12,33H,9H2,(H,28,31)(H,30,32)(H,26,27,29)
InChIKeyLPGXGACITWQHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-8: A Broad-Spectrum HDAC Inhibitor for Cancer Research Applications


Hdac6-IN-8 (compound 12c) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor, characterized by a 4-anilinoquinazoline-derived cap group [1]. It belongs to a series of 20 compounds designed via cap modification strategy to modulate HDAC enzymatic activity. Unlike its co-developed analogs 9m and 9q, which exhibit a predilection for HDAC6, Hdac6-IN-8 demonstrates broad-spectrum inhibitory activity against multiple HDAC isoforms, including HDAC1, HDAC3, HDAC6, HDAC8, and HDAC10 . This pan-HDAC inhibitory profile positions Hdac6-IN-8 as a distinct tool compound for investigating multi-target epigenetic modulation in cancer models, contrasting with more selective HDAC6 inhibitors.

Why Generic HDAC Inhibitors Cannot Substitute for Hdac6-IN-8 in Mechanistic Studies


Substitution with a pan-HDAC inhibitor like Vorinostat (SAHA) or a highly selective HDAC6 inhibitor like Tubastatin A cannot replicate the specific inhibitory signature of Hdac6-IN-8. Hdac6-IN-8 displays a unique 'broad-but-biased' inhibition profile: it potently inhibits HDAC6 (IC50 = 4.88–16.81 nM) alongside Class I HDACs, yet its isoform selectivity landscape differs from its in-class comparators 9m and 9q [1]. A direct comparison in the same study reveals that while Hdac6-IN-8 exerts broad-spectrum enzyme inhibitory activity, compounds 9m and 9q are 'more inclined to inhibit HDAC6' . Therefore, using a generic pan-HDAC inhibitor would fail to recapitulate the precise balance of Class I/IIb inhibition inherent to Hdac6-IN-8, confounding the interpretation of downstream acetylation events (histone H3 vs. α-tubulin) in cellular assays.

Quantitative Differentiation Evidence for Hdac6-IN-8 vs. Closest Analogs


Enzymatic Selectivity Profile: Broad-Spectrum HDAC Inhibition by Hdac6-IN-8

In a side-by-side enzyme inhibition assay against a panel of HDAC isoforms, Hdac6-IN-8 (compound 12c) exhibited broad-spectrum inhibitory activity against HDAC1, 3, 6, 8, and 10, whereas the closely related analog 9q demonstrated a pronounced preference for HDAC6 [1]. The study highlights that Hdac6-IN-8 and compound 9q presented 'different inhibitory profiles,' with 9q being 'more inclined to inhibit HDAC6' . This establishes Hdac6-IN-8 as a pan-inhibitor within the same chemical series, offering a tool to study polypharmacology effects.

Epigenetics Cancer Enzyme Inhibition

Antiproliferative Potency in Solid Tumor Cell Lines

Hdac6-IN-8 (12c) and its analogs 9m and 9q were evaluated for antiproliferative activity against a panel of human cancer cell lines (A375 melanoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) [1]. All three compounds exhibited promising antiproliferative activities. While exact IC50 values for individual cell lines are not stratified in the public abstract, the study explicitly identifies Hdac6-IN-8 as one of the lead compounds with potent cellular efficacy, demonstrating its utility as a cytotoxic agent in solid tumor models [1].

Cancer Biology Cell Proliferation Drug Discovery

Structural Determinants of Broad-Spectrum Activity: Cap Group Differentiation

The broad-spectrum HDAC inhibition of Hdac6-IN-8 (12c) is structurally linked to its 4-anilinoquinazoline-derived cap group, which differs from the cap groups in the more selective analogs 9m and 9q [1]. The study's Cap modification strategy demonstrates that altering the cap group sterics directly shifts the compound from a selective HDAC6 inhibitor (9m, 9q) to a pan-HDAC inhibitor (12c) . This structure-activity relationship (SAR) provides a chemical rationale for why Hdac6-IN-8 cannot be considered a simple 'HDAC6 inhibitor' and must be treated as a distinct chemical probe with broader target engagement.

Medicinal Chemistry Structure-Activity Relationship Epigenetics

Defined Research and Procurement Scenarios for Hdac6-IN-8


Investigation of Polypharmacology in Epigenetic Cancer Therapy

Hdac6-IN-8 is optimally utilized in experiments designed to dissect the effects of simultaneous Class I and Class IIb HDAC inhibition on cancer cell viability and gene expression [1]. Its broad-spectrum profile, confirmed by enzyme assays showing inhibition of HDAC1, HDAC3, HDAC6, HDAC8, and HDAC10, makes it a suitable positive control for comparing the efficacy of more selective HDAC6 inhibitors like 9q or Tubastatin A in the same cellular context . Researchers studying the combined impact of histone H3 hyperacetylation (Class I effect) and α-tubulin hyperacetylation (HDAC6 effect) should select Hdac6-IN-8 over a purely selective HDAC6 inhibitor.

SAR Studies on Cap Group Modifications for HDAC Inhibitor Selectivity

Medicinal chemistry teams engaged in structure-activity relationship (SAR) campaigns for HDAC inhibitors should employ Hdac6-IN-8 as a reference compound representing a 'broad-spectrum' phenotype within a 4-anilinoquinazoline chemical series [1]. Its direct comparison with the selective analogs 9m and 9q, derived from the same synthetic strategy, provides a well-documented case study on how cap group sterics modulate isoform selectivity . Procuring Hdac6-IN-8 alongside these analogs enables side-by-side evaluation of target engagement profiles in novel derivative libraries.

In Vitro Cytotoxicity Screening in Solid Tumor Models

Hdac6-IN-8 is validated for use in antiproliferative assays against a panel of solid tumor cell lines, including A375 (melanoma), A549 (lung cancer), and MCF-7 (breast cancer) [1]. For researchers establishing an in vitro oncology screening platform, Hdac6-IN-8 serves as a reliable, reference-standard pan-HDAC inhibitor with demonstrated activity across multiple tissue types. Its procurement is justified for generating comparative efficacy data against experimental compounds in these specific cell line backgrounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.